1H-Imidazole, 1-((2-(2-benzofuranyl)-1,3-dioxan-2-yl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 1-((2-(2-benzofuranyl)-1,3-dioxan-2-yl)methyl)- is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 1-((2-(2-benzofuranyl)-1,3-dioxan-2-yl)methyl)- typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with aldehydes or carboxylic acids.
Formation of the Dioxane Ring: The dioxane ring is usually formed by the reaction of diols with aldehydes or ketones under acidic conditions.
Coupling of Benzofuran and Dioxane Rings: The benzofuran and dioxane rings are then coupled through a series of reactions involving halogenation and nucleophilic substitution.
Formation of the Imidazole Ring: The final step involves the formation of the imidazole ring through the reaction of the coupled intermediate with an appropriate amine and aldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole, 1-((2-(2-benzofuranyl)-1,3-dioxan-2-yl)methyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
1H-Imidazole, 1-((2-(2-benzofuranyl)-1,3-dioxan-2-yl)methyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor or receptor modulator.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-((2-(2-benzofuranyl)-1,3-dioxan-2-yl)methyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1H-Imidazole, 2-(2-benzofuranyl)-4,5-dihydro-
- 1H-Imidazole, 1-[(5-bromo-2-benzofuranyl)phenylmethyl]-
Uniqueness
1H-Imidazole, 1-((2-(2-benzofuranyl)-1,3-dioxan-2-yl)methyl)- is unique due to its combination of benzofuran and dioxane rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
98519-13-2 |
---|---|
Molecular Formula |
C16H16N2O3 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
1-[[2-(1-benzofuran-2-yl)-1,3-dioxan-2-yl]methyl]imidazole |
InChI |
InChI=1S/C16H16N2O3/c1-2-5-14-13(4-1)10-15(21-14)16(19-8-3-9-20-16)11-18-7-6-17-12-18/h1-2,4-7,10,12H,3,8-9,11H2 |
InChI Key |
QXWQGVSLRHBJTR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)(CN2C=CN=C2)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.